![molecular formula C15H9ClF5NO2 B3504848 N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B3504848.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide
Vue d'ensemble
Description
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide, also known as CFTR modulator VX-809, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick, sticky mucus that can clog the airways and cause infections. VX-809 is a promising therapeutic agent that has shown efficacy in preclinical and clinical studies.
Mécanisme D'action
VX-809 acts as a N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide corrector, meaning it corrects the underlying defect in the N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide protein. Specifically, VX-809 binds to the first nucleotide-binding domain (NBD1) of the N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide protein, increasing its stability and promoting its trafficking to the cell surface. This results in improved chloride ion transport and hydration of the airway surface liquid, which helps to clear mucus from the lungs.
Biochemical and Physiological Effects:
VX-809 has been shown to improve N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide function in vitro and in vivo, leading to increased chloride ion transport and improved airway surface hydration. In clinical trials, VX-809 has been shown to improve lung function in CF patients who carry the F508del mutation, which is the most common mutation in CF patients.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of VX-809 is its specificity for the N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide protein, which reduces the risk of off-target effects. Additionally, VX-809 has shown promising results in clinical trials, suggesting that it may be an effective therapeutic agent for CF patients. One limitation of VX-809 is its high cost, which may limit its accessibility to patients in certain regions.
Orientations Futures
There are several future directions for research on VX-809 and its potential applications in CF therapy. One area of focus is the development of combination therapies that include VX-809 and other N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide modulators, such as VX-661. Another area of interest is the investigation of VX-809 in patients with rare CF mutations, which may provide insights into the broader applicability of this therapy. Additionally, research is ongoing to identify new N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide modulators that may have improved efficacy and safety profiles compared to existing therapies.
Applications De Recherche Scientifique
VX-809 has been extensively studied in preclinical and clinical trials for its efficacy in treating CF. It has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide) protein, which is defective in CF patients. VX-809 works by increasing the stability of the N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide protein, allowing it to reach the cell surface and function more effectively.
Propriétés
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-4-(trifluoromethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF5NO2/c16-15(20,21)24-12-7-5-11(6-8-12)22-13(23)9-1-3-10(4-2-9)14(17,18)19/h1-8H,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTMZJZKZUTZPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.